(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide
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Overview
Description
C24 (2’®-hydroxy) dihydro Ceramide (d180/240): N-lignoceroyl-D-erythro-sphinganine , is a type of sphingolipid. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell membrane structure and signaling. This particular compound is characterized by its long-chain fatty acid (24 carbons) and the presence of a hydroxyl group at the 2’ position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) typically involves the condensation of sphinganine with lignoceric acid. The reaction is usually carried out under mild conditions to preserve the integrity of the hydroxyl group. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve high purity levels (>98%) .
Chemical Reactions Analysis
Types of Reactions
C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehydroxylated ceramides .
Scientific Research Applications
C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid chemistry and reactions.
Biology: Plays a role in cell membrane structure and signaling pathways.
Medicine: Investigated for its potential in treating skin disorders and neurodegenerative diseases.
Industry: Used in the formulation of skincare products due to its role in maintaining skin barrier function
Mechanism of Action
The compound exerts its effects primarily through its role in cell membrane structure and signaling. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The hydroxyl group at the 2’ position is crucial for its interaction with these targets, influencing pathways related to cell growth, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
C24 Ceramide (d181/240): Lacks the hydroxyl group at the 2’ position.
C240 Ceramide (d182(4E,8Z)/240): Contains double bonds in the sphingosine backbone
Uniqueness
C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) is unique due to the presence of the hydroxyl group at the 2’ position, which significantly affects its chemical reactivity and biological activity. This hydroxyl group allows for specific interactions with enzymes and other molecules, making it distinct from other ceramides .
Biological Activity
(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide is a complex sphingolipid compound that has garnered attention for its potential biological activities. This compound is classified under ceramides, a class of lipids known for their roles in cellular signaling and structural functions in biological membranes. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- Chemical Formula : C38H77NO3
- Molecular Weight : 596.023 g/mol
- LogP : 11.738, indicating high lipophilicity which may influence its biological interactions.
Biological Activity Overview
Ceramides and related sphingolipids are known to play crucial roles in various biological processes, including:
- Cell signaling
- Apoptosis regulation
- Inflammation modulation
- Cellular differentiation
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and pathways involved in these processes. Key mechanisms include:
- Modulation of Cell Signaling Pathways : Ceramides are involved in the regulation of signaling pathways such as the MAPK pathway, which affects cell growth and apoptosis.
- Influence on Membrane Dynamics : The incorporation of this compound into cellular membranes can alter membrane fluidity and protein interactions.
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Effects : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy.
- Inflammation Reduction : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property indicates its potential use in treating inflammatory diseases.
- Neuroprotection : Research involving neuronal cultures exposed to oxidative stress revealed that treatment with this ceramide derivative reduced cell death and preserved mitochondrial function, highlighting its neuroprotective capabilities.
Properties
IUPAC Name |
(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h39-41,44-46H,3-38H2,1-2H3,(H,43,47)/t39-,40+,41+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORBCXEWSENPF-NJZAESGASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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